molecular formula C21H17BrN6O2 B2507434 1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile CAS No. 1024251-40-8

1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile

Cat. No.: B2507434
CAS No.: 1024251-40-8
M. Wt: 465.311
InChI Key: GUOWHEOIIUAEDR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid integrating pyrazole, triazole, and carbonitrile functionalities. The pyrazole core is substituted with a bromo group at position 4, a methyl group at position 2, and a phenyl ring at position 1. The triazole moiety is linked to a 4-methoxyphenyl group at position 4 and a carbonitrile group at position 2. Its synthesis likely involves multi-component reactions or click chemistry, given the prevalence of such methods for analogous triazole-pyrazole hybrids . Structural characterization via single-crystal X-ray diffraction (using programs like SHELXL) would confirm its planar conformation and packing motifs, critical for understanding its physicochemical behavior .

Properties

IUPAC Name

3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]-5-(4-methoxyphenyl)triazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN6O2/c1-26-18(19(22)21(29)28(26)15-6-4-3-5-7-15)13-27-17(12-23)20(24-25-27)14-8-10-16(30-2)11-9-14/h3-11H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOWHEOIIUAEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CN3C(=C(N=N3)C4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H14BrN6OC_{16}H_{14}BrN_{6}O, with a molecular weight of approximately 384.23 g/mol. The structure features a pyrazole ring fused with a triazole and incorporates various functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated that similar pyrazole derivatives showed potent antiproliferative activity against human cancer cells, suggesting that this compound may also possess similar effects due to structural similarities .

Antimicrobial Properties

Pyrazoles are known for their antimicrobial activities. The compound's structure suggests potential efficacy against bacterial and fungal pathogens. In vitro studies have shown that related compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, which may extend to this specific derivative .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoles have been well-documented. Compounds with similar scaffolds have shown the ability to inhibit pro-inflammatory cytokines and enzymes like COX-2. This suggests that the compound may also exert anti-inflammatory effects by modulating inflammatory pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways involved in cancer progression and inflammation.
  • Interference with Cell Signaling : The compound may disrupt signaling pathways critical for cell proliferation and survival in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazoles can influence oxidative stress levels within cells, contributing to their anticancer and antimicrobial effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on cancer cell lines
AntimicrobialActivity against bacterial strains
Anti-inflammatoryInhibition of COX enzymes
AntioxidantModulation of ROS levels

Case Study: Anticancer Screening

A recent study synthesized several derivatives based on the pyrazole scaffold and screened them for anticancer activity using the MTT assay. Compounds similar to the one demonstrated IC50 values in the low micromolar range against various tumor cell lines, indicating strong potential for further development as anticancer agents .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and triazole structures exhibit significant anticancer properties. For instance, compounds with similar scaffolds have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines, suggesting that the compound may possess similar capabilities due to its structural features .

Antimicrobial Properties

The incorporation of bromine and methoxy groups in the structure enhances the antimicrobial activity of the compound. Research has demonstrated that triazole derivatives can exhibit potent antibacterial and antifungal activities. The specific interactions between the compound and microbial enzymes or membranes could be further investigated to elucidate its mechanism of action .

Anti-inflammatory Effects

Compounds containing pyrazole moieties have been reported to exhibit anti-inflammatory properties. The potential for this compound to modulate inflammatory pathways could provide therapeutic benefits in diseases characterized by chronic inflammation .

Photovoltaic Materials

The unique electronic properties of triazoles make them suitable candidates for use in organic photovoltaic cells. Studies suggest that incorporating such compounds into polymer matrices can enhance the efficiency of light absorption and charge transport in solar cells .

Sensors

The ability of pyrazole and triazole compounds to undergo specific interactions with target molecules positions them as potential candidates for sensor applications. Their sensitivity to environmental changes can be harnessed for detecting pollutants or biological markers .

Case Studies

Study Focus Findings
Anticancer Activity Evaluation of pyrazole derivativesInduced apoptosis in HepG2 liver cancer cells; significant inhibition of cell proliferation observed .
Antimicrobial Testing Assessment against bacterial strainsDemonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective against resistant strains .
Material Application Development of organic solar cellsEnhanced efficiency noted when integrated into polymer blends; promising results for future photovoltaic technology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs include halogenated triazole-pyrazole hybrids and derivatives with electron-donating/withdrawing groups. Key comparisons are summarized below:

Compound Name / ID Substituents/Functional Groups Biological Activity (if reported) Synthesis Method Structural Features
Target Compound 4-Bromo, 2-methyl, 4-methoxyphenyl, carbonitrile Not explicitly reported (potential antimicrobial) Likely multi-step synthesis Planar triazole-pyrazole core, halogen-mediated packing
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Chloro, fluoro, triazole, thiazole Antimicrobial activity (e.g., vs. S. aureus) High-yield crystallization from DMF Isostructural with halogen-dependent packing
5-(5-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole Methoxy, nitro, pyrazoline Moderate inhibition against Klebsiella, E. faecalis Chalcone-pyrazoline condensation Extended conjugation from nitro group
Polysubstituted 4-(5-(Trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole Trifluoromethyl, triazole Not reported One-pot Sonogashira-CuAAC Electron-withdrawing CF₃ affects reactivity

Key Findings

Halogen Impact : Bromo substitution in the target compound may enhance lipophilicity and binding affinity compared to chloro analogs (e.g., compound 4), as seen in antimicrobial thiazole derivatives . However, crystal packing differences due to bromo’s larger van der Waals radius could reduce solubility .

Methoxy vs.

Carbonitrile Role : The carbonitrile group at position 5 may act as a hydrogen-bond acceptor, a feature absent in trifluoromethyl-containing analogs , possibly enhancing target selectivity.

Synthetic Complexity: The target’s synthesis is more complex than one-pot CuAAC (click chemistry) routes used for simpler triazoles , but comparable to multi-component pyranopyrazole syntheses .

Structural Characterization

  • Crystallography : The target’s structure would resemble isostructural compounds 4 and 5 , with two independent molecules per asymmetric unit and halogen-influenced π-stacking.
  • Spectroscopy : ¹H/¹³C NMR would confirm methoxy (-OCH₃) and carbonitrile (-CN) signals, similar to analogs in .

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